molecular formula C17H20FN3O3 B6570955 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-51-4

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570955
CAS No.: 1021210-51-4
M. Wt: 333.36 g/mol
InChI Key: RDZRZCFJUXUFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, which involves two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves a multi-step processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and automated processes to enhance efficiency and reduce costs. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly delta opioid receptors.

    Medicine: Investigated for its potential as a therapeutic agent for pain management and other neurological conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific fluorobenzoyl and propyl substitutions, which confer unique pharmacological properties. These modifications enhance its selectivity and efficacy as a delta opioid receptor agonist, making it a promising candidate for further drug development .

Properties

IUPAC Name

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-8-21-15(23)17(19-16(21)24)6-9-20(10-7-17)14(22)12-4-3-5-13(18)11-12/h3-5,11H,2,6-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZRZCFJUXUFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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